9-Octadecynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecynenitrile: is an organic compound with the molecular formula C18H31N . It is a nitrile derivative of octadecene, characterized by the presence of a cyano group (-CN) attached to the carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Octadecynenitrile can be synthesized through various synthetic routes. One common method involves the reaction of octadecene with a nitrile source under specific conditions. The reaction typically requires a catalyst to facilitate the addition of the cyano group to the carbon chain .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the controlled addition of nitrile sources to octadecene under high pressure and temperature conditions. The reaction is monitored to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 9-Octadecynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyano group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles.
Scientific Research Applications
Chemistry: In chemistry, 9-Octadecynenitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds .
Biology: In biological research, this compound is used to study the effects of nitriles on biological systems. It is also employed in the synthesis of bioactive molecules .
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals, including surfactants and lubricants. It is also employed in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of 9-Octadecynenitrile involves its interaction with specific molecular targets. The cyano group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
9-Octadecenenitrile: Similar in structure but contains a double bond instead of a triple bond.
Octadecanenitrile: A saturated nitrile with no double or triple bonds.
Heptadecyl cyanide: Another nitrile derivative with a slightly shorter carbon chain
Uniqueness: 9-Octadecynenitrile is unique due to its triple bond, which imparts distinct chemical reactivity compared to its saturated and unsaturated counterparts. This unique feature makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
56599-96-3 |
---|---|
Molecular Formula |
C18H31N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
octadec-9-ynenitrile |
InChI |
InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-8,11-17H2,1H3 |
InChI Key |
SNVAOTFGBPQRDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CCCCCCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.